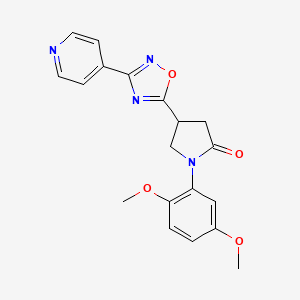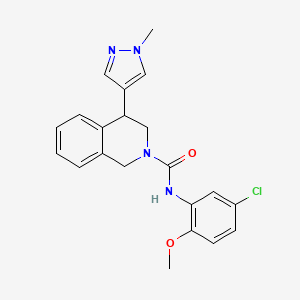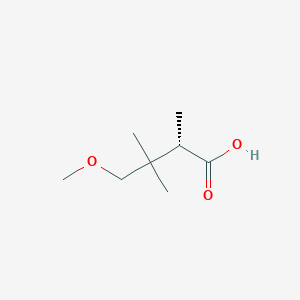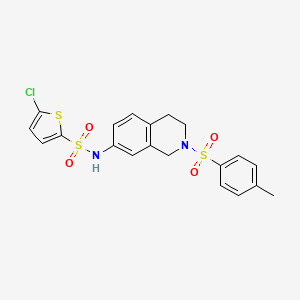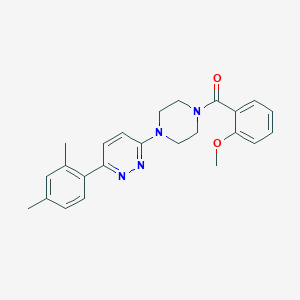![molecular formula C14H13N5O2S B2477698 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894060-59-4](/img/structure/B2477698.png)
2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is a heterocyclic compound . It contains a triazole ring, which is a five-membered aromatic azole chain with two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours afforded a related compound .Molecular Structure Analysis
The molecular structure of “2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is likely to be complex due to the presence of multiple rings including a triazole ring and a pyridazine ring . The triazole ring is a five-membered heterocycle with three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
Triazole compounds, including “2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide”, are known to undergo a variety of chemical reactions . For instance, they can react with hydrazonoyl halides to form a variety of heterocyclic compounds .Scientific Research Applications
Antiviral Activity
- Anti-HAV Activity: Compounds derived from 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine, similar to 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, have shown promising antiviral activity against the Hepatitis-A virus (HAV) (Shamroukh & Ali, 2008).
Anticancer Properties
- PI3Ks Inhibition for Anticancer Effects: N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, related to our compound of interest, exhibits significant anticancer effects and inhibits PI3Ks, making it a potential therapeutic agent for cancer (Wang et al., 2015).
- Antiproliferative Activities: Similar compounds have been evaluated for their antiproliferative activities against various human cancer cell lines, demonstrating potential as effective anticancer agents with low toxicity (Kumar et al., 2019).
Pharmaceutical Importance
- Heterocyclic Compounds in Medicinal Chemistry: Heterocyclic compounds like pyridazine analogs, closely related to our compound, have shown significant pharmaceutical importance, particularly in the development of new drugs (Sallam et al., 2021).
Antihistaminic Agents
- H1-antihistaminic Activity: Compounds similar to 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have been found to possess significant H1-antihistaminic activity, potentially serving as new classes of antihistamines (Alagarsamy et al., 2009).
Antimicrobial Activity
- Antimicrobial Properties: Some derivatives of [1,2,4]triazolo[4,3-b]pyridazine have shown promising antibacterial, antifungal, and antitubercular activities, suggesting their potential as antimicrobial agents (Shiradkar & Kale, 2006).
Future Directions
The future directions for the research and development of “2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” and similar compounds could include further exploration of their synthesis, analysis of their physical and chemical properties, investigation of their biological activities, and evaluation of their safety and hazards .
properties
IUPAC Name |
2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-21-10-4-2-3-9(7-10)11-5-6-13-16-17-14(19(13)18-11)22-8-12(15)20/h2-7H,8H2,1H3,(H2,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVXBKVQRVWUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)N)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Azaspiro[3.4]octan-8-ylmethanol;hydrochloride](/img/structure/B2477615.png)
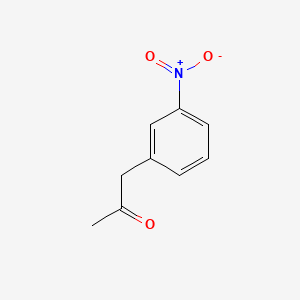
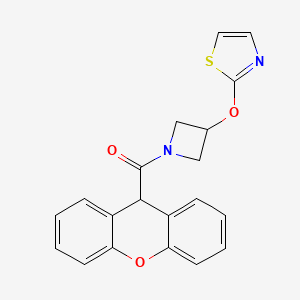
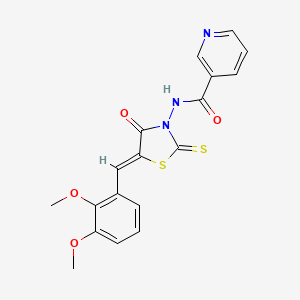
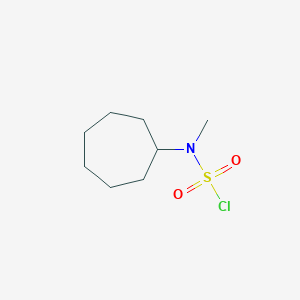
![3-[2-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2477625.png)
![(Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2477626.png)
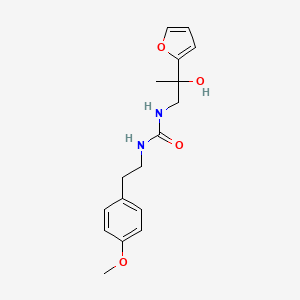
![[1-(Oxan-4-yl)ethyl]hydrazine dihydrochloride](/img/structure/B2477630.png)
